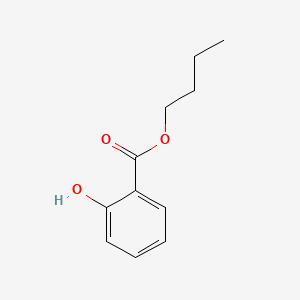
Butyl salicylate
Descripción general
Descripción
Butyl salicylate is an organic ester formed from the reaction of salicylic acid and butanol. It is commonly used in the fragrance and flavor industry due to its pleasant aroma. Additionally, it finds applications in the formulation of sunscreens and other cosmetic products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl salicylate is synthesized through an esterification reaction between salicylic acid and butanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Salicylic Acid+ButanolH2SO4Butyl Salicylate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where salicylic acid and butanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to accelerate the reaction, and the water formed as a byproduct is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to salicylic acid and butanol.
Reduction: It can be reduced to butyl alcohol and salicylic acid using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Salicylic acid and butanol.
Reduction: Butyl alcohol and salicylic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl salicylate is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: It is used in the formulation of various biological assays and experiments.
Medicine: this compound is investigated for its potential anti-inflammatory and analgesic properties.
Industry: It is a key ingredient in the production of fragrances, flavors, and sunscreens due to its ability to enhance the sensory properties of products.
Mecanismo De Acción
The mechanism of action of butyl salicylate primarily involves its interaction with biological membranes and proteins. It can penetrate the skin and exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The ester group allows it to be hydrolyzed into salicylic acid, which is known for its anti-inflammatory properties.
Comparación Con Compuestos Similares
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Used in fragrances and flavorings.
Isobutyl Salicylate: Similar applications in cosmetics and personal care products.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in enhancing the sensory attributes of products. Its longer alkyl chain compared to methyl and ethyl salicylate provides a different solubility profile and interaction with biological membranes.
Propiedades
IUPAC Name |
butyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUWSBGVPBWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062153 | |
| Record name | Butyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
271.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | The Good Scents Company Information System | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.070-1.080 | |
| Record name | Butyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2052-14-4, 1322-01-6 | |
| Record name | Butyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, hydroxy-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPR9LM8VZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C | |
| Record name | Butyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyl salicylate?
A1: this compound has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. []
Q2: What are common methods for synthesizing this compound?
A2: this compound is typically synthesized via esterification of salicylic acid with n-butanol. This reaction can be catalyzed by various agents, including:
- Strong acids like sulfuric acid []
- Solid superacids like SO42-/Fe2O3-TiO2 []
- Solid acid catalysts like ZrO2, Mo(VI)/ZrO2, and Pt-SO42-/ZrO2 coated on cordierite honeycombs []
- Mixed SiZr pillared rectorite solid acid []
- Sodium bisulfate []
- Boric acid []
Q3: How does the choice of catalyst influence the synthesis of this compound?
A3: Different catalysts offer varying degrees of activity, selectivity, and reusability, impacting the reaction yield and environmental footprint. For instance, solid acid catalysts coated on cordierite honeycombs have demonstrated high activity and reusability in this compound synthesis. []
Q4: Can microwave irradiation be used in this compound synthesis?
A4: Yes, microwave irradiation, coupled with a catalyst like tetrabutylammonium bromide, can significantly accelerate the synthesis of this compound compared to conventional heating methods. []
Q5: What are the primary applications of this compound?
A5: this compound is mainly used as a fragrance ingredient due to its pleasant, sweet, floral odor. It finds applications in perfumes, cosmetics, and various household products. []
Q6: How does the structure of this compound contribute to its fragrance?
A6: The presence of the ester group (-COO-) in this compound is crucial for its aroma. Esters are generally associated with fruity and floral scents.
Q7: Does this compound exhibit any biological activity?
A7: While primarily known for its fragrance, some studies suggest that this compound and its derivatives may possess antipruritic properties. Topical application of diethylamine salicylate and salicylamide, both exhibiting slow skin absorption like this compound, demonstrated a reduction in serotonin-induced scratching in rats. []
Q8: Can this compound penetrate the skin?
A8: Yes, this compound can penetrate the skin, although its penetration rate is lower compared to other salicylates like salicylic acid. This is likely due to its higher lipophilicity. []
Q9: How does this compound interact with biological membranes?
A9: As a lipophilic compound, this compound likely partitions into the lipid bilayer of cell membranes. Its exact interactions and potential effects on membrane properties require further investigation.
Q10: Have computational methods been applied to study this compound?
A10: Yes, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on alkyl salicylates, including this compound, to understand the relationship between their structure and cytotoxicity against cancer cells. []
Q11: What structural features influence the activity of alkyl salicylates according to QSAR studies?
A11: QSAR models suggest that the lipophilicity (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (AM1_LUMO) play a role in the cytotoxicity of alkyl salicylates against breast cancer cells. []
Q12: Is this compound stable under various conditions?
A12: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Specific studies on its stability profile under various conditions are limited in the provided research.
Q13: What are the safety considerations associated with this compound?
A13: While generally considered safe for its intended use as a fragrance ingredient, potential allergic reactions or skin irritations cannot be ruled out. [] Further research may be needed to comprehensively assess its safety profile, especially with prolonged or high-concentration exposure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)


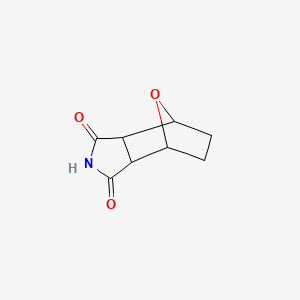


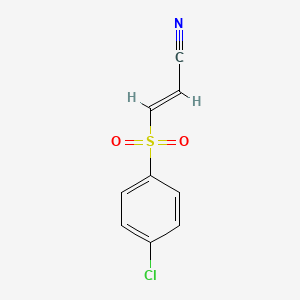
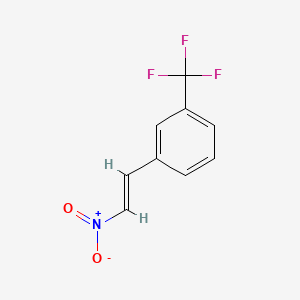
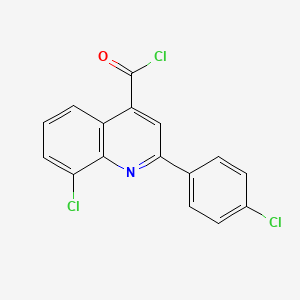
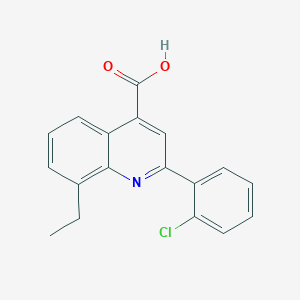
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)

